molecular formula C10H12N2O3 B5183547 N-(4-methoxyphenyl)-N'-methylethanediamide

N-(4-methoxyphenyl)-N'-methylethanediamide

Cat. No. B5183547
M. Wt: 208.21 g/mol
InChI Key: KUUXKDLZPHRRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-methylethanediamide, commonly known as MMEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and catalysis. MMEDA is a diamide derivative of 4-methoxyaniline and is structurally similar to lidocaine, a widely used local anesthetic.

Mechanism of Action

The mechanism of action of MMEDA as a local anesthetic is similar to that of lidocaine. MMEDA blocks the voltage-gated sodium channels in the nerve cells, thereby preventing the generation and propagation of action potentials. This results in the loss of sensation in the area where MMEDA is applied.
Biochemical and Physiological Effects:
MMEDA has been shown to have low toxicity and is well-tolerated in animal models. MMEDA has also been shown to have a low potential for systemic toxicity, making it a promising candidate for local anesthesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMEDA is its ease of synthesis and high purity. MMEDA is also stable under a wide range of conditions, making it suitable for various lab experiments. However, one of the limitations of MMEDA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for MMEDA research. In medicinal chemistry, further studies are needed to determine the efficacy and safety of MMEDA as a local anesthetic. MMEDA-based MOFs have shown promising results in catalysis, and further studies are needed to explore their potential in industrial applications. MMEDA can also be used as a building block for the synthesis of other functional materials, such as polymers and nanoparticles, which can have various applications in drug delivery and imaging.

Synthesis Methods

MMEDA can be synthesized by the reaction of 4-methoxyaniline with ethyl chloroformate, followed by the reaction with methylamine. The resulting product is purified by recrystallization to obtain MMEDA in high purity.

Scientific Research Applications

MMEDA has shown promising results in various scientific research applications. In medicinal chemistry, MMEDA has been studied for its potential use as a local anesthetic due to its structural similarity to lidocaine. MMEDA has also been studied for its antimicrobial properties and has shown to be effective against a variety of bacteria and fungi.
In material science, MMEDA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. MMEDA-based MOFs have shown to be effective catalysts for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXKDLZPHRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N'-methylethanediamide

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